3-Chloro-4-isobutoxybenzenethiol
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Overview
Description
3-Chloro-4-isobutoxybenzenethiol is an organic compound with the molecular formula C10H13ClOS. It is characterized by the presence of a chlorine atom, an isobutoxy group, and a thiol group attached to a benzene ring. This compound is primarily used in research settings and has various applications in chemical synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isobutoxybenzenethiol typically involves the introduction of the isobutoxy group and the thiol group onto a chlorobenzene derivative. One common method is through a multi-step process that includes:
Nucleophilic Substitution: Starting with 3-chlorophenol, the isobutoxy group can be introduced via nucleophilic substitution using isobutyl bromide in the presence of a base such as potassium carbonate.
Thiol Introduction: The thiol group can be introduced by reacting the intermediate product with thiourea followed by hydrolysis to yield the desired thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isobutoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-isobutoxybenzenethiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Chloro-4-isobutoxybenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzenethiol: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Chloro-3-isopropoxybenzenethiol: Similar structure but with an isopropoxy group instead of an isobutoxy group.
Uniqueness
3-Chloro-4-isobutoxybenzenethiol is unique due to the presence of the isobutoxy group, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H13ClOS |
---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
3-chloro-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H13ClOS/c1-7(2)6-12-10-4-3-8(13)5-9(10)11/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
MAZXYLHTCOCGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)S)Cl |
Origin of Product |
United States |
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